Antiviral Potency Differentiation Against Influenza Viruses
No quantitative comparison is possible. The source patent for Cap-dependent endonuclease-IN-18 reports EC50 values only for comparator compounds 1, 2, and 3, but does not provide the corresponding data for compound 14 (IN-18) [1]. A search for this data in other primary sources also failed to return any results.
| Evidence Dimension | Influenza A and B antiviral activity (EC50) |
|---|---|
| Target Compound Data | Not disclosed |
| Comparator Or Baseline | Compound 1 (0.45 µM for A/PR/8/34; 0.19 µM for B/Lee/40) and Compound 2 (0.51 µM for A; 0.14 µM for B) from the same patent [1]. |
| Quantified Difference | Cannot be calculated |
| Conditions | Cytopathic effect (CPE) reduction assay in MDCK cells [1]. |
Why This Matters
The lack of published potency data prevents any assessment of whether this compound offers an advantage over its closest patented analogs.
- [1] Xinmiao Liang et al. Fused polycyclic pyridone derivative and application thereof. CN112898312A, 2021. View Source
